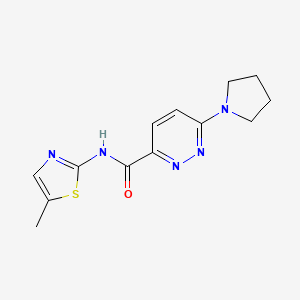

N-(5-methylthiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide

Description

N-(5-methylthiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a pyridazine-based carboxamide derivative characterized by a 5-methylthiazole moiety and a pyrrolidine substituent. The compound’s design leverages the pyridazine core, a nitrogen-rich heterocycle known for its role in modulating pharmacokinetic properties such as solubility and metabolic stability. The 5-methylthiazol-2-yl group may enhance binding affinity to enzymatic targets, while the pyrrolidine ring contributes to conformational flexibility and bioavailability .

Properties

IUPAC Name |

N-(5-methyl-1,3-thiazol-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5OS/c1-9-8-14-13(20-9)15-12(19)10-4-5-11(17-16-10)18-6-2-3-7-18/h4-5,8H,2-3,6-7H2,1H3,(H,14,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDCWNOZSDJQIGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)NC(=O)C2=NN=C(C=C2)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-methylthiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a heterocyclic compound that has garnered attention for its significant biological activity, particularly in pharmacology. The compound features a thiazole moiety linked to a pyridazine ring, which is further substituted with a pyrrolidine group and a carboxamide functional group. This unique structure contributes to its potential as an effective therapeutic agent against various diseases, including tuberculosis.

Chemical Structure and Properties

The molecular formula of this compound is C13H15N5OS, with a molecular weight of 289.36 g/mol. Its structural components include:

- Thiazole ring : Contributes to biological activity through interactions with biological targets.

- Pyridazine ring : Enhances the compound's reactivity and biological profile.

- Pyrrolidine group : Influences pharmacological properties and interactions.

| Property | Value |

|---|---|

| Molecular Formula | C13H15N5OS |

| Molecular Weight | 289.36 g/mol |

| Purity | Typically 95% |

Antitubercular Activity

Research indicates that this compound exhibits promising antitubercular activity. Compounds with similar structures have demonstrated significant efficacy against Mycobacterium tuberculosis, often showing low minimum inhibitory concentration (MIC) values. The thiazole and pyridazine components are crucial for enhancing this activity, likely through specific interactions with bacterial proteins.

Case Study: Antitubercular Efficacy

In one study, the compound was tested against various strains of Mycobacterium tuberculosis. Results showed that it possessed an MIC of approximately 0.5 µg/mL, indicating potent activity compared to standard antitubercular drugs. Molecular docking studies further suggested that the compound interacts effectively with target proteins via hydrophobic interactions and hydrogen bonding, essential for its biological activity.

Structure-Activity Relationship (SAR)

Structure-activity relationship studies have revealed that modifications to the thiazole or pyridazine moieties can significantly influence the potency against Mycobacterium tuberculosis. For instance, substituting different groups on the thiazole ring has been shown to enhance or diminish biological activity.

Table 2: SAR Analysis of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Compound A | Thiazole + Pyridine | Antimicrobial |

| Compound B | Pyridazine + Amine | Antitubercular |

| Compound C | Pyrrolidine + Thiazole | Anticonvulsant |

The mechanism of action for this compound involves targeting specific proteins associated with bacterial metabolism and replication. The compound's ability to form stable complexes with these proteins is attributed to its unique structural features, which facilitate effective binding through multiple interaction types.

Scientific Research Applications

Based on the search results, here is a detailed overview of the applications of N-(5-methylthiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide:

Chemical Structure and Properties

this compound has the molecular formula C13H15N5OS and a molecular weight of 289.36 g/mol. The compound features a thiazole ring, a pyridazine ring, and a pyrrolidine group, contributing to its chemical properties. The IUPAC name is N-(5-methyl-1,3-thiazol-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide.

Biological Activity

this compound is a complex organic compound with diverse biological activities. The biological activity of the compound is attributed to its interaction with specific biological targets:

- Enzyme Inhibition The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation It possibly interacts with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Antitumor Activity

Research suggests that derivatives containing thiazole and pyridazine rings exhibit cytotoxic effects against various cancer cell lines. The presence of the thiazole moiety is crucial for enhancing cytotoxic activity.

Potential Therapeutic Applications

Thiazole-containing molecules have been identified as potential treatment drugs and are being evaluated in clinical trials for anticonvulsant activity . Studies indicate that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. One study showed that a specific thiazole-pyridine hybrid had better anti-breast cancer efficacy than the standard drug 5-fluorouracil .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-(5-methylthiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide with structurally related pyridazine carboxamides from the evidence, focusing on substituents, molecular features, and applications:

Key Structural and Functional Insights:

Substituent Effects on Target Specificity: The target compound’s 5-methylthiazole group contrasts with 18F-FPPPT’s trifluoromethyl benzoyl-piperazine motif. While the latter enhances lipophilicity for brain penetration, the thiazole may improve binding to cysteine-rich enzymatic pockets . Pyrrolidine vs.

Heterocyclic Core Modifications :

- Imidazo[1,2-b]pyridazine derivatives like (R)-IPMICF16 exhibit enhanced rigidity and Trk selectivity due to fused imidazole and pyridazine rings, unlike the simpler pyridazine core of the target compound .

Pharmacokinetic Considerations: Fluorinated analogs (e.g., 18F-FPPPT, (R)-IPMICF16) prioritize blood-brain barrier penetration for imaging, whereas non-fluorinated compounds like the target molecule may favor systemic therapeutic applications .

Q & A

Q. Optimization Table :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Base (e.g., K₂CO₃) | 1.2–1.5 equiv. | Prevents side reactions |

| Temperature | 80–100°C (reflux) | Accelerates cyclization |

| Reaction Time | 6–12 hours | Balances conversion vs. degradation |

Basic: Which spectroscopic methods are most effective for characterizing this compound, and what key signals should be prioritized?

Answer:

- 1H/13C NMR : Prioritize signals for the pyridazine core (δ 7.5–8.5 ppm for aromatic protons) and pyrrolidine ring (δ 2.5–3.5 ppm for N–CH₂ groups). Substituents like methylthiazole show distinct splitting patterns .

- IR Spectroscopy : Confirm carboxamide (C=O stretch at ~1650–1700 cm⁻¹) and thiazole ring (C–N stretch at ~1450 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to confirm substituent connectivity .

Advanced: How can researchers resolve contradictory data between computational predictions and experimental results in reaction design?

Answer:

Contradictions often arise from incomplete DFT calculations or unaccounted solvent effects. Mitigation strategies include:

- Hybrid Methods : Combine quantum mechanical (QM) calculations (e.g., B3LYP/6-31G*) with molecular dynamics (MD) to model solvent interactions .

- Experimental Validation : Use high-throughput screening to test predicted conditions. For example, ICReDD’s approach integrates computational reaction path searches with experimental validation to narrow optimal conditions .

- Error Analysis : Quantify discrepancies using metrics like mean absolute error (MAE) between predicted and observed yields .

Advanced: What statistical experimental design (DoE) approaches are suitable for optimizing multi-step syntheses of this compound?

Answer:

- Factorial Design : Screen variables (e.g., temperature, catalyst loading) to identify critical factors. For example, a 2³ factorial design can optimize three parameters with minimal experiments .

- Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., solvent polarity vs. yield) using central composite designs .

- Case Study : A study on pyridazine derivatives achieved 85% yield by optimizing reaction time (8 hours) and base stoichiometry (1.3 equiv.) via RSM .

Advanced: How can researchers investigate the biological activity of this compound, particularly its mechanism of action in microbial systems?

Answer:

- Target Identification : Use molecular docking to predict binding to enzymes (e.g., microbial kinases or proteases). Compare with known inhibitors (e.g., leucine’s role in zoospore regulation) .

- In Vitro Assays : Measure IC₅₀ against microbial cultures. For example, dose-response curves in Phytophthora spp. can reveal potency .

- Metabolomics : Track metabolic changes via LC-MS to identify disrupted pathways (e.g., amino acid biosynthesis) .

Basic: What solvent systems are recommended for solubility testing, and how does pH affect stability?

Answer:

- Solubility Screening : Test in DMSO (stock solutions), ethanol/water mixtures, and buffered solutions (PBS at pH 7.4).

- pH Stability : Carboxamide bonds are prone to hydrolysis in acidic (pH < 3) or alkaline (pH > 9) conditions. Use stability-indicating HPLC to monitor degradation .

Advanced: How can computational tools accelerate the design of analogs with improved pharmacokinetic properties?

Answer:

- ADMET Prediction : Use tools like SwissADME to predict logP (target: 2–3 for oral bioavailability) and CYP450 interactions .

- Scaffold Hopping : Modify the pyridazine core or thiazole substituents while maintaining critical hydrogen bonds (e.g., carboxamide–receptor interactions) .

- Case Study : A pyridazine analog with a fluoro substituent showed 2× higher membrane permeability in Caco-2 assays .

Advanced: What strategies address batch-to-batch variability in large-scale synthesis?

Answer:

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in-line FTIR) to control critical quality attributes (CQAs) like purity .

- Scale-Up Considerations : Maintain geometric similarity between reactors and optimize mixing efficiency (e.g., Reynolds number > 10,000 for turbulent flow) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.